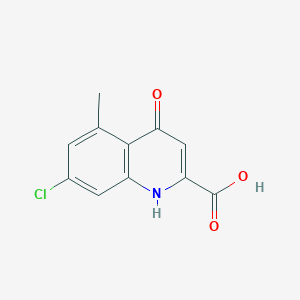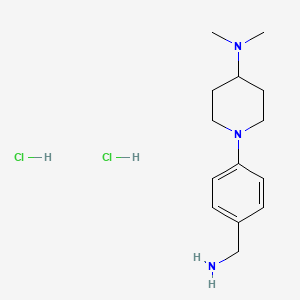
4-(2-bromoacetyl)-N-methylcyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromoacetyl)-N-methylcyclohexane-1-carboxamide is an organic compound that belongs to the class of alpha-halocarboxylic acids. This compound is characterized by the presence of a bromoacetyl group attached to a cyclohexane ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromoacetyl)-N-methylcyclohexane-1-carboxamide typically involves the bromination of a precursor compound, followed by the introduction of the carboxamide group. One common method involves the reaction of cyclohexanone with bromoacetyl bromide in the presence of a base such as pyridine. The resulting intermediate is then treated with methylamine to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reagents to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoacetyl)-N-methylcyclohexane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromoacetyl group can yield alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, carboxylic acids, ketones, alcohols, and alkanes .
Scientific Research Applications
4-(2-Bromoacetyl)-N-methylcyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-bromoacetyl)-N-methylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The bromoacetyl group can act as an electrophile, reacting with nucleophilic residues in proteins, leading to enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
3-(Bromoacetyl)coumarin: Another bromoacetyl-containing compound with similar reactivity but different biological activities.
4-(2-Bromoacetyl)benzonitrile: Shares the bromoacetyl group but has a different aromatic backbone.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromoacetyl group and is studied for its antimicrobial and anticancer properties.
Uniqueness
4-(2-Bromoacetyl)-N-methylcyclohexane-1-carboxamide is unique due to its cyclohexane backbone, which imparts different steric and electronic properties compared to aromatic or heterocyclic analogs. This uniqueness can lead to distinct biological activities and reactivity patterns.
Properties
Molecular Formula |
C10H16BrNO2 |
|---|---|
Molecular Weight |
262.14 g/mol |
IUPAC Name |
4-(2-bromoacetyl)-N-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C10H16BrNO2/c1-12-10(14)8-4-2-7(3-5-8)9(13)6-11/h7-8H,2-6H2,1H3,(H,12,14) |
InChI Key |
RUOOGSTYZBMBEY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CCC(CC1)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


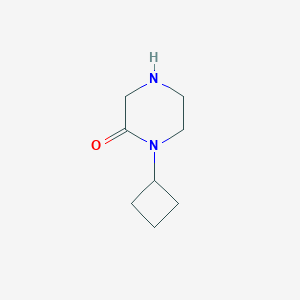
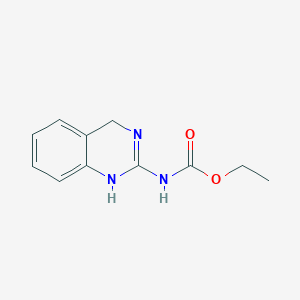
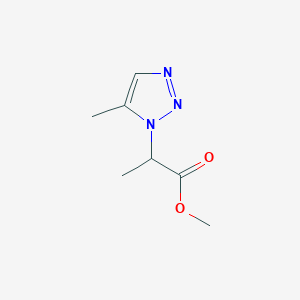
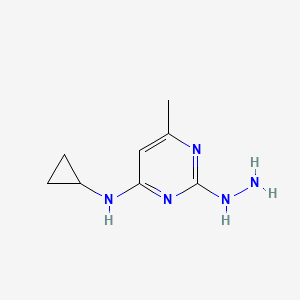

![4-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13868759.png)




![Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate](/img/structure/B13868789.png)
